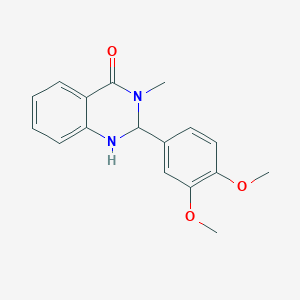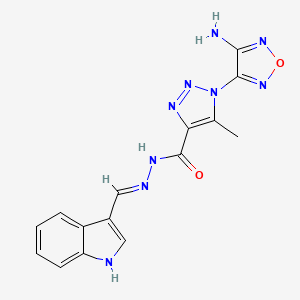
1-(2-thienylmethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-thienylmethyl)-3-piperidinecarboxamide, also known as Tropisetron, is a chemical compound that belongs to the class of 5-HT3 receptor antagonists. It is a highly selective serotonin receptor antagonist that is used in scientific research to study the effects of serotonin on various physiological processes. Tropisetron is widely used in laboratory experiments due to its ability to selectively block the 5-HT3 receptor, which is responsible for the regulation of various physiological processes.
Wirkmechanismus
1-(2-thienylmethyl)-3-piperidinecarboxamide selectively blocks the 5-HT3 receptor, which is responsible for the regulation of various physiological processes. The 5-HT3 receptor is a ligand-gated ion channel that is activated by the neurotransmitter serotonin. 1-(2-thienylmethyl)-3-piperidinecarboxamide binds to the receptor and prevents the activation of the channel, thus blocking the effects of serotonin on various physiological processes.
Biochemical and Physiological Effects:
1-(2-thienylmethyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is responsible for memory and learning. 1-(2-thienylmethyl)-3-piperidinecarboxamide has also been shown to increase the release of dopamine in the striatum, which is responsible for reward and motivation. Additionally, 1-(2-thienylmethyl)-3-piperidinecarboxamide has been shown to reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-thienylmethyl)-3-piperidinecarboxamide is widely used in laboratory experiments due to its ability to selectively block the 5-HT3 receptor. This allows researchers to study the effects of serotonin on various physiological processes without interference from other neurotransmitters. However, 1-(2-thienylmethyl)-3-piperidinecarboxamide has some limitations, such as its low solubility in water and its short half-life, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-thienylmethyl)-3-piperidinecarboxamide in scientific research. One area of interest is the study of the effects of serotonin on neuroinflammation and neurodegeneration. 1-(2-thienylmethyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory effects, and it may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-thienylmethyl)-3-piperidinecarboxamide may have potential in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. Further research is needed to fully understand the potential of 1-(2-thienylmethyl)-3-piperidinecarboxamide in these areas.
Synthesemethoden
1-(2-thienylmethyl)-3-piperidinecarboxamide is synthesized using a multi-step process that involves the reaction of 2-thiophenemethylamine with piperidine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst to form the desired product. The final product is then purified using various techniques such as crystallization, chromatography, and distillation.
Wissenschaftliche Forschungsanwendungen
1-(2-thienylmethyl)-3-piperidinecarboxamide is widely used in scientific research to study the effects of serotonin on various physiological processes. It is used to investigate the role of serotonin in mood regulation, appetite, memory, and learning. 1-(2-thienylmethyl)-3-piperidinecarboxamide is also used in the study of various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-11(14)9-3-1-5-13(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJCSUCQTBTAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Thiophen-2-YL)methyl]piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)

![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)


![(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)

![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)